C.I. Disperse Blue 106 press cake
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Overview
Description
C.I. Disperse Blue 106 press cake is a synthetic organic compound used primarily as a dye. It is known for its vibrant blue color and is commonly used in the textile industry to dye synthetic fibers such as polyester. The chemical formula for C.I. Disperse Blue 106 press cake is C15H16N6O2S, and it has a molecular weight of 344.39 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
C.I. Disperse Blue 106 press cake is typically synthesized through a series of chemical reactions involving aromatic compounds. The synthesis often begins with the nitration of an aromatic amine, followed by diazotization and coupling with another aromatic compound. The reaction conditions usually involve acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactions are carefully monitored and controlled. The raw materials are mixed in precise proportions, and the reaction conditions are optimized to maximize yield and purity. The final product is then filtered, washed, and dried to obtain the press cake form, which is a concentrated and solid form of the dye .
Chemical Reactions Analysis
Types of Reactions
C.I. Disperse Blue 106 press cake undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in the compound to amino groups.
Substitution: The aromatic rings in the compound can undergo substitution reactions, where different functional groups replace the existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and iron powder are often used.
Substitution: Substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
Scientific Research Applications
C.I. Disperse Blue 106 press cake has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dye chemistry and reaction mechanisms.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential use in diagnostic assays and therapeutic applications.
Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of colored plastics and inks
Mechanism of Action
The mechanism of action of C.I. Disperse Blue 106 press cake involves its interaction with the molecular targets in the substrate it is applied to. In the case of textile dyeing, the dye molecules penetrate the synthetic fibers and are held in place by physical forces such as van der Waals forces and hydrogen bonding. The dye does not form covalent bonds with the fibers, which allows for vibrant and long-lasting coloration .
Comparison with Similar Compounds
Similar Compounds
C.I. Disperse Blue 257: Another blue disperse dye with similar applications but different molecular structure.
C.I. Disperse Blue 354: Known for its high solubility and excellent dyeing properties.
C.I. Disperse Yellow 64: A yellow disperse dye used in combination with blue dyes to achieve green shades.
Uniqueness
C.I. Disperse Blue 106 press cake is unique due to its specific molecular structure, which provides excellent dyeing properties, including high color strength, good levelness, and better washing and rubbing fastness. Its ability to produce vibrant and long-lasting colors makes it a preferred choice in the textile industry .
Properties
CAS No. |
104573-53-7 |
---|---|
Molecular Formula |
C14H17N5O3S |
Molecular Weight |
335.386 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.